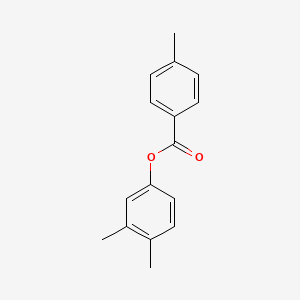

3,4-dimethylphenyl 4-methylbenzoate

Description

3,4-Dimethylphenyl 4-methylbenzoate is an aryl benzoate ester characterized by a 4-methylbenzoate group esterified to a 3,4-dimethyl-substituted phenyl ring. This compound is part of a broader class of aryl benzoates studied for their structural diversity and physicochemical properties. Its synthesis typically involves the reaction of 4-methylbenzoyl chloride with 3,4-dimethylphenol under acidic or basic conditions, followed by purification via slow evaporation of ethanol solutions to yield single crystals suitable for X-ray diffraction studies .

Structurally, the molecule features two aromatic rings connected by an ester (–O–CO–) linker. The spatial arrangement of these rings is influenced by steric and electronic effects of the substituents.

In pharmacological contexts, derivatives containing 3,4-dimethylphenyl groups have demonstrated enhanced biological activity.

Propriétés

IUPAC Name |

(3,4-dimethylphenyl) 4-methylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O2/c1-11-4-7-14(8-5-11)16(17)18-15-9-6-12(2)13(3)10-15/h4-10H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBCUVGGUMCUOGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)OC2=CC(=C(C=C2)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparaison Avec Des Composés Similaires

Table 1: Structural Parameters of Selected Aryl 4-Methylbenzoates

*Estimated based on trends from structurally analogous compounds.

- Dihedral Angle Trends : The dihedral angle between the benzoyl and phenyl rings decreases with ortho/meta substituents (e.g., 2,4-dimethyl or 3,5-dichloro groups) compared to para-substituted or unsubstituted analogs. This is attributed to steric hindrance and electronic effects that force the rings out of coplanarity .

- Crystal Packing : Unlike esters with polar substituents (e.g., methoxy or nitro groups), methyl- and chloro-substituted benzoates like 2,4-dimethylphenyl 4-methylbenzoate lack classical hydrogen bonds, relying instead on van der Waals interactions and π-stacking for crystal stabilization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.